5-Fluoro-6-methylpyrazine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpyrazine-2-carboxylic acid typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of 6-methylpyrazine-2-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperatureroom temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran (THF); temperature0-25°C.
Substitution: Amines, thiols; solventdimethylformamide (DMF); temperature50-100°C.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol-substituted pyrazine derivatives.
Scientific Research Applications
5-Fluoro-6-methylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: Similar structure but lacks the fluorine atom, resulting in different chemical and biological properties.
2,5-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
2,6-Pyridinedicarboxylic acid: A related compound with a pyridine ring instead of a pyrazine ring, used in different contexts.
Uniqueness
5-Fluoro-6-methylpyrazine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5FN2O2 |
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Molecular Weight |
156.11 g/mol |
IUPAC Name |
5-fluoro-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11) |
InChI Key |
GICKSDRPQCJWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1F)C(=O)O |
Origin of Product |
United States |
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